molecular formula C14H10FNO5 B2617748 Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate CAS No. 320417-11-6

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate

Cat. No. B2617748
CAS RN: 320417-11-6
M. Wt: 291.234
InChI Key: VOPSYKKSSYANRA-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate (MFPN) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a nitroaromatic compound, and its structure consists of a 4-fluorophenoxy group attached to a 3-nitrobenzene moiety. MFPN has been used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has been used in a variety of scientific research applications. It has been used in studies of biochemical and physiological processes, including the regulation of gene expression and the role of nitric oxide in cardiovascular physiology. Additionally, this compound has been used in laboratory experiments to study the effects of nitroaromatic compounds on various biochemical and physiological processes.

Mechanism of Action

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is known to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, nitric oxide synthase enzymes, and nitric oxide-sensitive guanylyl cyclase enzymes. These interactions can affect the activity of these enzymes, leading to changes in biochemical and physiological processes. Additionally, this compound can act as an inhibitor of cytochrome P450 enzymes, which can lead to changes in the metabolism of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, it has been shown to interact with nitric oxide synthase enzymes, leading to changes in nitric oxide production and levels. Furthermore, this compound has been shown to interact with nitric oxide-sensitive guanylyl cyclase enzymes, leading to changes in the production and levels of cyclic guanosine monophosphate (cGMP).

Advantages and Limitations for Lab Experiments

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, this compound also has some limitations for use in laboratory experiments. It is a toxic compound, and it can be hazardous to handle and dispose of. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution, as it is a volatile compound.

Future Directions

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has a wide range of potential applications in scientific research. Future research could focus on the use of this compound in the study of gene expression and the role of nitric oxide in cardiovascular physiology. Additionally, future research could focus on the development of new methods for the synthesis of this compound, as well as the development of new methods for the measurement of its concentration in solutions. Furthermore, future research could focus on the use of this compound as an inhibitor of cytochrome P450 enzymes, as well as its potential applications in drug development and drug delivery. Finally, future research could focus on the development of new methods for the safe handling and disposal of this compound.

Synthesis Methods

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can be synthesized using a variety of methods. One of the most common methods is the nitration of 4-fluorophenol with nitric acid and acetic anhydride. This method involves the reaction of 4-fluorophenol with nitric acid in the presence of acetic anhydride at room temperature. The product is then purified by recrystallization from hot ethyl acetate. Other methods of synthesis include the reaction of 4-fluorophenol with a mixture of nitric acid and sulfuric acid, as well as the reaction of 4-fluorophenol with nitric acid in the presence of sodium nitrate.

properties

IUPAC Name

methyl 4-(4-fluorophenoxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPSYKKSSYANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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